molecular formula C12H15N3O4 B14082221 1-(2-Methoxy-4-nitrobenzoyl)piperazine

1-(2-Methoxy-4-nitrobenzoyl)piperazine

Cat. No.: B14082221
M. Wt: 265.26 g/mol
InChI Key: QEOCOPSOLJGRBD-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a benzoyl moiety, which is further linked to a piperazine ring

Preparation Methods

The synthesis of 1-(2-Methoxy-4-nitrobenzoyl)piperazine typically involves the reaction of 2-methoxy-4-nitrobenzoic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Methoxy-4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxy-4-nitrobenzoyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended use .

Comparison with Similar Compounds

1-(2-Methoxy-4-nitrobenzoyl)piperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

(2-methoxy-4-nitrophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C12H15N3O4/c1-19-11-8-9(15(17)18)2-3-10(11)12(16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

QEOCOPSOLJGRBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCNCC2

Origin of Product

United States

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